molecular formula C26H23BrCl2N2 B10933550 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10933550
M. Wt: 514.3 g/mol
InChI Key: SXDRIAXFDLBQND-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes bromine, dichlorobenzyl, and dimethylphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Bromine: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of Dichlorobenzyl and Dimethylphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H23BrCl2N2

Molecular Weight

514.3 g/mol

IUPAC Name

4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C26H23BrCl2N2/c1-15-5-7-19(11-17(15)3)25-24(27)26(20-8-6-16(2)18(4)12-20)31(30-25)14-21-9-10-22(28)13-23(21)29/h5-13H,14H2,1-4H3

InChI Key

SXDRIAXFDLBQND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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